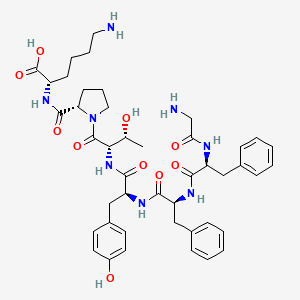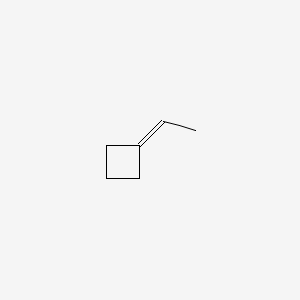
Ethylidenecyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylidenecyclobutane is an organic compound with the molecular formula C₆H₁₀. It is a cyclobutane derivative where an ethylidene group is attached to the cyclobutane ring. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various chemical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylidenecyclobutane can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethyl chloride with a strong base, such as sodium amide, to form the desired product. Another method includes the use of Grignard reagents, where cyclobutanone reacts with ethylmagnesium bromide followed by dehydration to yield this compound .
Industrial Production Methods: The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: Ethylidenecyclobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclobutane derivatives.
Substitution: It can undergo substitution reactions where the ethylidene group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone, while reduction can produce ethylcyclobutane .
Aplicaciones Científicas De Investigación
Ethylidenecyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound to study reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of ethylidenecyclobutane involves its reactivity due to the strained cyclobutane ring and the presence of the ethylidene group. The compound can undergo ring-opening reactions, which are facilitated by the release of ring strain. These reactions often involve the formation of diradicals or carbocations, leading to various products depending on the reaction conditions .
Comparación Con Compuestos Similares
Cyclobutane: A simpler analog without the ethylidene group.
Methylidenecyclobutane: Similar structure but with a methylidene group instead of ethylidene.
Cyclopentene: Another cyclic compound with different ring size and properties
Uniqueness: this compound is unique due to its specific structure, which imparts distinct reactivity and properties compared to its analogs. The presence of the ethylidene group provides additional sites for chemical reactions, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
1528-21-8 |
|---|---|
Fórmula molecular |
C6H10 |
Peso molecular |
82.14 g/mol |
Nombre IUPAC |
ethylidenecyclobutane |
InChI |
InChI=1S/C6H10/c1-2-6-4-3-5-6/h2H,3-5H2,1H3 |
Clave InChI |
FYHISAJRLZLAQP-UHFFFAOYSA-N |
SMILES canónico |
CC=C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
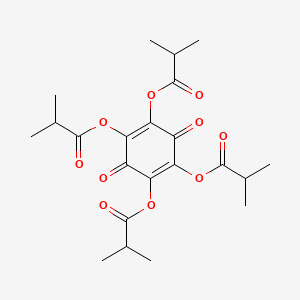
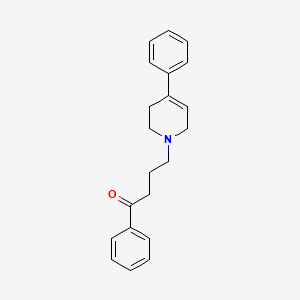
![4-(Ethylamino)-6-methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14740539.png)
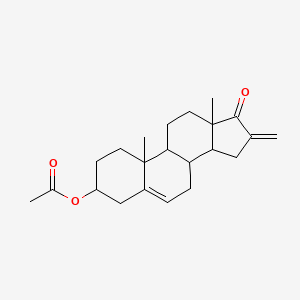
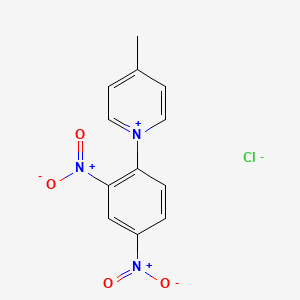
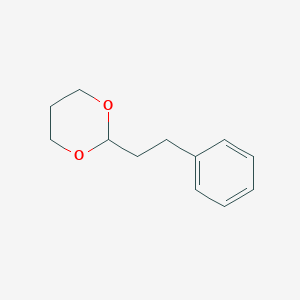
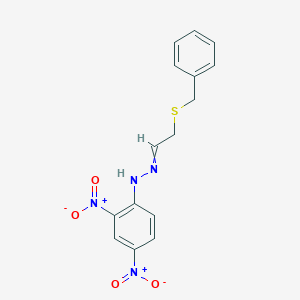

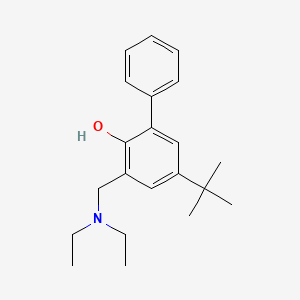
![4a'-Methyl-3',4',4a',5',6',7'-hexahydro-1'h-spiro[1,3-dioxolane-2,2'-naphthalene]](/img/structure/B14740583.png)
![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)
